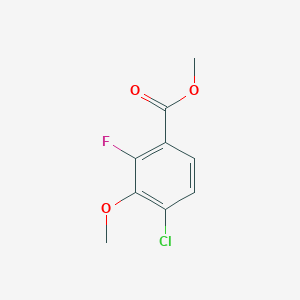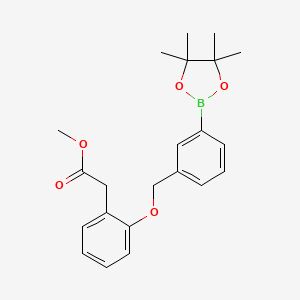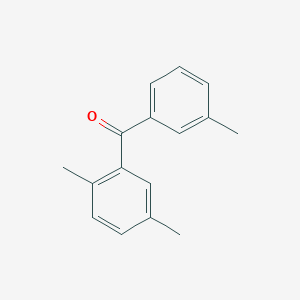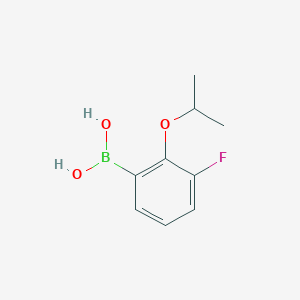
(2,4-Dimethyl-phenyl)-p-tolyl-methanone, 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-Dimethyl-phenyl)-p-tolyl-methanone, 97%, is a colorless, volatile liquid with a pleasant odor. It is an organic compound with the molecular formula C12H14O. It is an isomer of the more commonly known (2,4-dimethylphenyl)acetic acid, which is found in a variety of plants and animals. It is a key intermediate in the synthesis of a variety of aromatic compounds and is used in the manufacture of pharmaceuticals, agrochemicals, and fragrances.
Aplicaciones Científicas De Investigación
(2,4-Dimethyl-phenyl)-p-tolyl-methanone, 97%, is a valuable intermediate in the synthesis of a variety of aromatic compounds. It has been used in the synthesis of a wide range of compounds, including phenylthioacetic acid, benzylthioacetic acid, and benzylthioribose. It has also been used in the synthesis of the antifungal agent miconazole and the anti-inflammatory agent niflumic acid. In addition, it has been used in the synthesis of the antiviral agent lamivudine and the anti-HIV agent efavirenz.
Mecanismo De Acción
(2,4-Dimethyl-phenyl)-p-tolyl-methanone, 97%, is believed to act as a nucleophilic catalyst in the synthesis of aromatic compounds. It is believed to interact with the electrophilic centers of the reactants, resulting in the formation of a new aromatic compound. The mechanism of action of (2,4-dimethyl-phenyl)-p-tolyl-methanone, 97%, is not fully understood, but it is believed to involve a nucleophilic attack on the electrophilic centers of the reactants.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2,4-Dimethyl-phenyl)-p-tolyl-methanone, 97%, have not been extensively studied. It is believed to have low toxicity, with no reported adverse effects in humans. However, it is important to note that its effects may vary depending on the concentration and duration of exposure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2,4-Dimethyl-phenyl)-p-tolyl-methanone, 97%, has several advantages for laboratory experiments. It is a colorless, volatile liquid with a pleasant odor, making it easy to handle and store. It is also relatively inexpensive, making it a cost-effective choice for laboratory experiments. However, it is important to note that the reactivity of the compound may vary depending on the reaction conditions.
Direcciones Futuras
The future of (2,4-Dimethyl-phenyl)-p-tolyl-methanone, 97%, is promising. Further research is needed to better understand its mechanism of action and its biochemical and physiological effects. Additionally, further research is needed to explore its potential applications in the synthesis of new compounds and to develop more cost-effective synthesis methods. Additionally, research is needed to explore the potential of (2,4-dimethyl-phenyl)-p-tolyl-methanone, 97%, as a catalyst in the synthesis of other compounds. Finally, research is needed to explore the potential of (2,4-dimethyl-phenyl)-p-tolyl-methanone, 97%, as a starting material for the synthesis of other compounds.
Métodos De Síntesis
(2,4-Dimethyl-phenyl)-p-tolyl-methanone, 97%, is synthesized via a multi-step process. The first step is the formation of the starting material, p-tolylacetic acid, which is obtained by the reaction of p-toluenesulfonic acid with acetic anhydride. The second step involves the reaction of p-tolylacetic acid with dimethyl sulfoxide (DMSO) in the presence of a base, such as sodium hydroxide, to form the corresponding sulfoxide. The third step involves the reaction of the sulfoxide with methyl iodide to form (2,4-dimethyl-phenyl)-p-tolyl-methanone, 97%.
Propiedades
IUPAC Name |
(2,4-dimethylphenyl)-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O/c1-11-4-7-14(8-5-11)16(17)15-9-6-12(2)10-13(15)3/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUBQSGRXIHQHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dimethyl-phenyl)-p-tolyl-methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


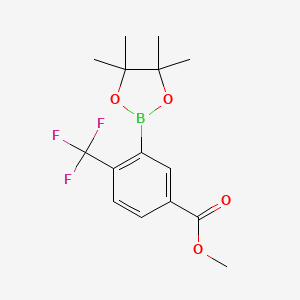

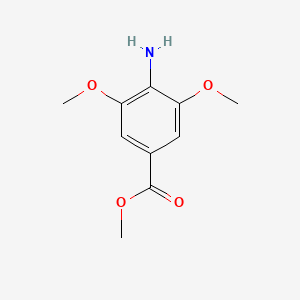
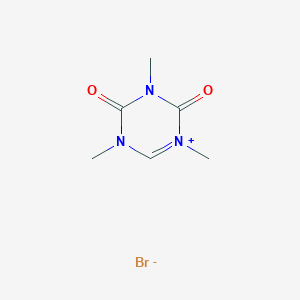
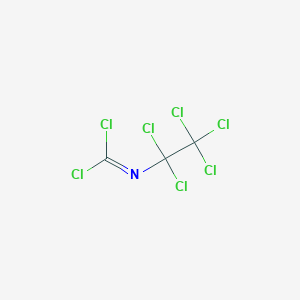

![3-Amino-bicyclo[2.2.2]octane-2-carboxylic acid methyl ester, 95%](/img/structure/B6308699.png)
